molecular formula C14H13IN2S B14440812 3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide CAS No. 74292-37-8

3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide

Cat. No.: B14440812
CAS No.: 74292-37-8
M. Wt: 368.24 g/mol
InChI Key: ZQKIWMYLXMCSEH-UHFFFAOYSA-M
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Description

3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is a heterocyclic compound that combines the structural features of benzothiazole and pyridinium. Benzothiazole is an aromatic heterocyclic compound known for its diverse biological activities and applications in various fields . The incorporation of a pyridinium moiety enhances the compound’s solubility and reactivity, making it a valuable entity in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide typically involves the condensation of 2-aminobenzenethiol with an appropriate pyridinium precursor. The reaction is carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of microwave irradiation or other advanced techniques can enhance reaction rates and reduce energy consumption . The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted pyridinium derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can intercalate with DNA, inhibiting the replication and transcription processes . Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyridinium group enhances the compound’s solubility and facilitates its transport across cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is unique due to the presence of both benzothiazole and pyridinium moieties, which confer distinct chemical and biological properties. The combination of these two functional groups enhances the compound’s solubility, reactivity, and bioavailability, making it a versatile and valuable compound for various applications .

Properties

CAS No.

74292-37-8

Molecular Formula

C14H13IN2S

Molecular Weight

368.24 g/mol

IUPAC Name

2-(1,4-dimethylpyridin-1-ium-3-yl)-1,3-benzothiazole;iodide

InChI

InChI=1S/C14H13N2S.HI/c1-10-7-8-16(2)9-11(10)14-15-12-5-3-4-6-13(12)17-14;/h3-9H,1-2H3;1H/q+1;/p-1

InChI Key

ZQKIWMYLXMCSEH-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=[N+](C=C1)C)C2=NC3=CC=CC=C3S2.[I-]

Origin of Product

United States

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